molecular formula C16H20N4O2S B5822450 N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No.: B5822450
M. Wt: 332.4 g/mol
InChI Key: DSBWGSIRABWDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MCTU, is a synthetic compound that has been studied for its potential therapeutic applications. MCTU belongs to the class of chromenone derivatives and has been synthesized by various methods.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. This compound has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its synthetic accessibility, low toxicity in normal cells, and potential therapeutic applications. However, this compound also has limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

For the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea include the optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy and safety in animal models.

Synthesis Methods

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been synthesized by various methods, including the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride with 4-methylpiperazine followed by the reaction with thiourea. Another method involves the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl isothiocyanate with 4-methylpiperazine. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that this compound inhibits the growth of cancer cells, such as breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus and respiratory syncytial virus. Additionally, this compound has been shown to have antifungal activity against Candida albicans.

Properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-9-15(21)22-14-10-12(3-4-13(11)14)17-16(23)18-20-7-5-19(2)6-8-20/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWGSIRABWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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